

In-Depth Technical Guide to the Molecular Weight of 3-Methyl-3-octanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-3-octanol

Cat. No.: B1583038

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of **3-methyl-3-octanol**. It includes a detailed experimental protocol for the determination of its molecular weight using Electron Ionization Mass Spectrometry (EI-MS), a standard and widely accepted method for small molecules.

Core Properties of 3-Methyl-3-octanol

3-Methyl-3-octanol is a tertiary alcohol.^[1] Under standard conditions, it exists as a clear, colorless liquid.^{[1][2]} This compound is utilized in the food industry as a flavoring agent and has been identified as a biochemical product of the fungus *Antrodia camphorata*.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key quantitative data for **3-methyl-3-octanol**.

Property	Value	Source
Molecular Formula	C ₉ H ₂₀ O	[3][4]
Molecular Weight	144.25 g/mol	[2][5]
Average Molecular Weight	144.2545	[4]
Monoisotopic Mass	144.151415257 Da	[3]
CAS Number	5340-36-3	[4][5]
Density	0.822 g/mL at 25 °C	[5][6]
Boiling Point	~190 °C	[2]
Refractive Index	1.433 (at 20 °C)	[2][5]

Experimental Protocol: Molecular Weight Determination by Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[7] Electron Ionization (EI) is a hard ionization method suitable for volatile organic compounds with molecular weights typically below 600 Da, making it ideal for **3-methyl-3-octanol**.[8]

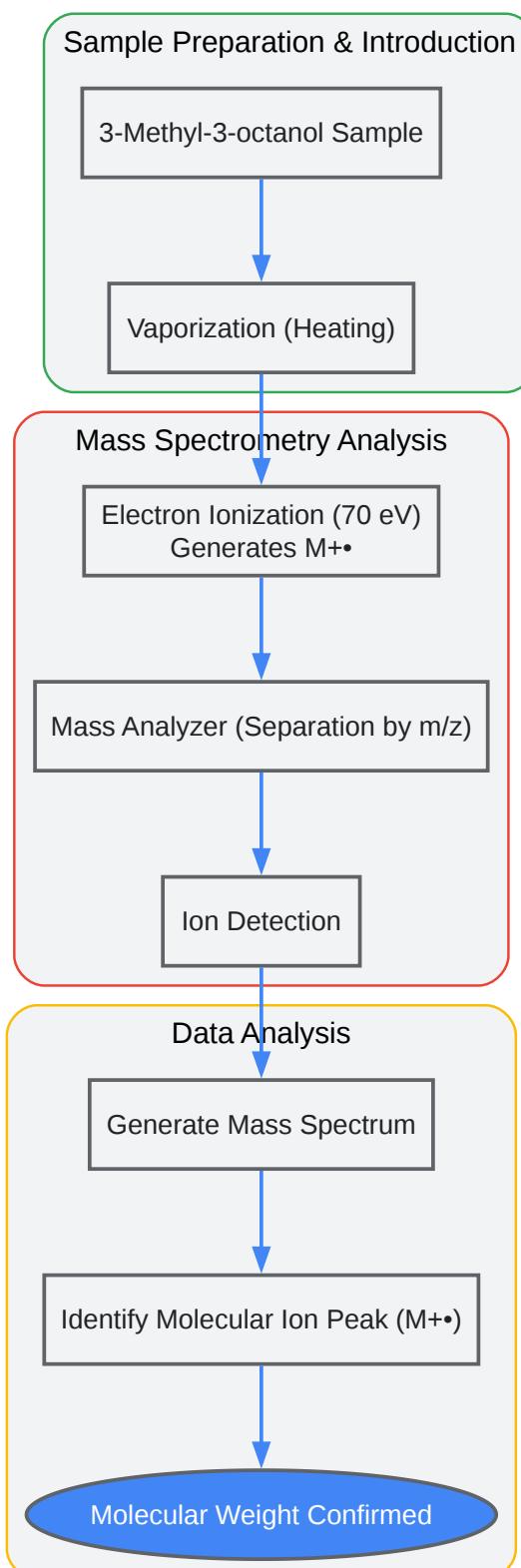
Principle

In the EI source of a mass spectrometer, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[8][9] This process ejects an electron from the analyte molecule (M), forming a positively charged molecular ion (M⁺•).[10] The mass analyzer then separates this ion based on its mass-to-charge ratio. The peak corresponding to the intact, ionized molecule provides a direct measurement of the molecular weight of the compound.[10]

Materials and Equipment

- Sample: **3-Methyl-3-octanol**, 99% purity

- Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source (e.g., a Gas Chromatography-Mass Spectrometry (GC-MS) system).
- Sample Introduction System: Direct insertion probe or GC inlet.
- Data System: Computer with software for instrument control, data acquisition, and analysis.
- Calibration Standard: A suitable reference compound for mass calibration covering the m/z range of interest.


Methodology

- Instrument Calibration:
 - Calibrate the m/z scale of the mass spectrometer using a known reference compound.[\[4\]](#)
This step is crucial for achieving high mass accuracy. Internal calibration, where the reference compound is introduced simultaneously with the analyte, is preferred to minimize the effects of instrumental drift.[\[4\]](#)
- Sample Preparation and Introduction:
 - For analysis via a direct insertion probe, a small amount of the liquid **3-methyl-3-octanol** is placed in a sample cup.[\[5\]](#)
 - If using a GC-MS system, prepare a dilute solution of **3-methyl-3-octanol** in a volatile organic solvent (e.g., methanol or hexane).
 - The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized by heating.[\[2\]](#)
- Ionization:
 - In the ion source, the vaporized sample molecules are bombarded by a stream of electrons with an energy of 70 eV.[\[8\]](#)
 - This collision results in the formation of the molecular ion ($C_9H_{20}O^{+}\bullet$) and various fragment ions.[\[8\]](#)

- Mass Analysis:
 - The newly formed positive ions are accelerated by an electric field into the mass analyzer. [2]
 - The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Acquisition:
 - An ion detector measures the abundance of ions at each m/z value.
 - The system generates a mass spectrum, which is a plot of relative ion intensity versus m/z.
- Data Analysis:
 - Identify the molecular ion peak ($M^{+\bullet}$) in the mass spectrum. For **3-methyl-3-octanol**, this peak will appear at an m/z value corresponding to its molecular weight (~144.25).
 - The fragmentation pattern observed can also be used to confirm the structure of the compound by comparing it to reference library spectra, such as those from the National Institute of Standards and Technology (NIST). [2]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the molecular weight of **3-methyl-3-octanol** using mass spectrometry.

[Click to download full resolution via product page](#)

Workflow for Molecular Weight Determination by EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 3. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Molecular Weight of 3-Methyl-3-octanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583038#3-methyl-3-octanol-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com